molecular formula C8H8N2O B15203730 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile CAS No. 731002-12-3

3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile

Cat. No.: B15203730
CAS No.: 731002-12-3
M. Wt: 148.16 g/mol
InChI Key: GCNXTSZRYOBXEU-UHFFFAOYSA-N
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Description

3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is a chemical compound with a molecular formula of C8H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile typically involves the condensation of a pyrrole derivative with an appropriate aldehyde and nitrile group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-(3-Carboxyl-1H-pyrrol-1-yl)propanenitrile.

    Reduction: 3-(3-Formyl-1H-pyrrol-1-yl)propanamine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is unique due to the presence of both an aldehyde and a nitrile group on the pyrrole ring

Properties

CAS No.

731002-12-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(3-formylpyrrol-1-yl)propanenitrile

InChI

InChI=1S/C8H8N2O/c9-3-1-4-10-5-2-8(6-10)7-11/h2,5-7H,1,4H2

InChI Key

GCNXTSZRYOBXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1C=O)CCC#N

Origin of Product

United States

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